molecular formula C15H16N2O4S B11677070 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11677070
M. Wt: 320.4 g/mol
InChI Key: PAKYHIQPRZGORR-CXUHLZMHSA-N
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Description

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazide group, a thiophene ring, and a substituted phenyl ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a hydrazide functional group, a thiophene moiety, and a substituted phenyl group. The synthesis typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiophen-2-ylacetohydrazide. The reaction conditions and purification methods can vary, but the use of solvents like ethanol or methanol is common.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiophene and hydrazide compounds have shown promising results in inhibiting cancer cell proliferation in vitro. Specifically, compounds similar to N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide were evaluated against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), demonstrating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies involving related hydrazides have indicated that structural modifications can enhance their antibacterial and antifungal activities. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Agricultural Applications

Beyond medicinal uses, there is growing interest in the application of this compound in agriculture as a potential pesticide or herbicide. The structural characteristics that confer biological activity against pathogens may also be beneficial in agricultural settings, particularly against fungal infections in crops .

Synthesis and Evaluation

A study synthesized several derivatives of thiophene-based hydrazides and evaluated their anticancer activities using MTT assays on various cancer cell lines. The most potent derivatives exhibited IC50 values significantly lower than those of conventional drugs, suggesting their potential as novel anticancer agents .

Antimicrobial Testing

Another case study focused on the antimicrobial efficacy of related hydrazides against clinical strains of bacteria and fungi. Results indicated that specific substitutions on the phenyl ring enhanced activity against resistant strains, making these compounds candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to various biological outcomes, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene ring and the hydrazide group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a novel compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazone structure with significant functional groups, including hydroxy and methoxy groups on the phenyl ring, as well as a thiophene moiety. These structural components are believed to influence its reactivity and biological activity.

Feature Description
Molecular Formula C13_{13}H14_{14}N4_{4}O4_{4}S
Molecular Weight 306.34 g/mol
Functional Groups Hydroxy, Methoxy, Thiophene

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. In vitro studies demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .
  • Antioxidant Properties : The antioxidant capacity was evaluated using the DPPH radical scavenging assay, where the compound displayed notable scavenging activity, suggesting its utility in combating oxidative stress .
  • Cytotoxicity : Preliminary cytotoxicity assays have revealed that the compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50_{50} values indicating effective concentrations for therapeutic applications .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in cellular pathways related to inflammation and oxidative stress. Docking studies suggest it forms stable complexes with target proteins, which could modulate their activity .
  • Metal Ion Coordination : The presence of sulfur in the thiophene ring allows for potential coordination with metal ions, enhancing its biological efficacy through metal-mediated pathways .

Case Studies

Recent studies have provided insights into the biological effects of this compound:

  • Antibacterial Study : In a study assessing the antibacterial efficacy against Gram-positive bacteria, this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
  • Cytotoxicity Assessment : A cytotoxicity evaluation on various cancer cell lines revealed that at a concentration of 10 µM, the compound reduced cell viability by over 70% in MCF-7 cells, suggesting it may serve as a lead compound for further anticancer drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar hydrazone derivatives:

Compound Name Antimicrobial Activity Cytotoxicity (IC50_{50})
N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazideModerate25 µM
N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazideLow30 µM
N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazideHigh10 µM

This table illustrates that this compound possesses superior antimicrobial and cytotoxic properties compared to its counterparts.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H16N2O4S/c1-20-12-6-10(7-13(21-2)15(12)19)9-16-17-14(18)8-11-4-3-5-22-11/h3-7,9,19H,8H2,1-2H3,(H,17,18)/b16-9+

InChI Key

PAKYHIQPRZGORR-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

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